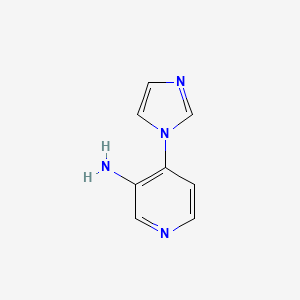

4-(1H-imidazol-1-yl)pyridin-3-amine

Description

The study of heterocyclic chemistry is fundamental to the development of new therapeutic agents. The compound 4-(1H-imidazol-1-yl)pyridin-3-amine sits (B43327) at the intersection of two significant classes of heterocycles, making it a subject of academic and industrial interest.

Imidazole (B134444) and pyridine (B92270) rings are considered "privileged structures" in medicinal chemistry. These nitrogen-containing heterocyclic scaffolds are prevalent in a vast number of natural products, vitamins, and FDA-approved pharmaceuticals. google.comnih.gov

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a crucial component of the essential amino acid histidine and is found in many drugs, where it often acts as a key binding motif or a metabolically stable bioisostere. nih.govgoogle.com

The pyridine ring, a six-membered aromatic heterocycle, is a cornerstone of numerous biologically active compounds and is integral to many alkaloids and pharmaceuticals. researchgate.net Its ability to participate in hydrogen bonding and its specific electronic properties make it a frequent choice in drug design. The fusion of these rings into structures like imidazopyridines has led to compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.net

The chemical structure of this compound consists of a central pyridine ring substituted with two key functional groups. An amine group (-NH₂) is located at the 3-position, and an imidazole ring is attached via one of its nitrogen atoms to the 4-position of the pyridine ring. This arrangement creates a distinct electronic and spatial configuration, positioning it as a versatile building block in organic synthesis.

Below are the key physicochemical properties of the compound.

| Property | Value | Source |

| CAS Number | 145255-14-7 | google.comnih.gov |

| Molecular Formula | C₈H₈N₄ | pharmaffiliates.com |

| Molecular Weight | 160.18 g/mol | pharmaffiliates.com |

| Monoisotopic Mass | 160.07489 Da | pharmaffiliates.com |

| Predicted XlogP | -0.1 | pharmaffiliates.com |

This table is interactive. Users can sort columns by clicking on the headers.

While specific published studies detailing the biological activity of this compound are limited, its chemical structure strongly points toward its primary research trajectory as an intermediate or scaffold for the synthesis of protein kinase inhibitors. This direction is heavily supported by extensive research and patent literature on structurally related compounds.

The combination of an imidazole and a pyridine-like core is a hallmark of many potent kinase inhibitors. For instance, a series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been patented as potent inhibitors of the c-KIT kinase, a key target in cancers like gastrointestinal stromal tumors (GIST). researchgate.netnih.gov These compounds have shown efficacy against imatinib-resistant mutations, highlighting the value of this general scaffold in overcoming drug resistance. nih.gov Other patents describe similar imidazo[1,2-a]pyridine (B132010) derivatives as inhibitors of cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3), which are implicated in various cancers. google.com

Furthermore, research into imidazo[4,5-b]pyridine -based compounds has identified dual inhibitors of FLT3 and Aurora kinases, which are being investigated as treatments for acute myeloid leukemia (AML). googleapis.com The consistent success of these related, more complex heterocyclic systems in targeting critical cancer-related kinases underscores the potential of this compound as a foundational molecule for the development of new, targeted cancer therapies. Its availability as a research chemical facilitates its use as a starting material for creating libraries of more complex derivatives for screening and optimization in drug discovery programs. google.comnih.gov

This article aimed to provide a concise and scientifically grounded overview of this compound. The objective was to detail the chemical significance of its constituent heterocycles and describe its fundamental structural and physical properties. Furthermore, it sought to delineate the primary research trajectory for this compound by analyzing current research and patent landscapes of structurally analogous molecules, thereby framing its potential role in the development of novel kinase inhibitors for therapeutic use.

Structure

3D Structure

Properties

IUPAC Name |

4-imidazol-1-ylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-5-10-2-1-8(7)12-4-3-11-6-12/h1-6H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZGMGOCHJUGBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N2C=CN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Characterization of 4 1h Imidazol 1 Yl Pyridin 3 Amine Systems

Spectroscopic Techniques for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For a compound like 4-(1H-imidazol-1-yl)pyridin-3-amine, distinct signals are expected for the protons on the pyridine (B92270) and imidazole (B134444) rings, as well as for the amine protons. The chemical shifts (δ) are influenced by the electronic effects of the nitrogen atoms and the aromatic rings.

Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The number of unique carbon signals confirms the molecular symmetry. The chemical shifts for the carbons in the pyridine and imidazole rings are characteristic of their aromatic and heterocyclic nature.

Table 1: Representative ¹H NMR Chemical Shift Data

| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Imidazole H | 7.0 - 8.0 | s | - |

| Pyridine H | 6.5 - 8.5 | m | - |

| Amine NH₂ | 4.0 - 6.0 | br s | - |

Table 2: Representative ¹³C NMR Chemical Shift Data

| Carbon Assignment | Representative Chemical Shift (δ, ppm) |

| Imidazole C | 115 - 140 |

| Pyridine C | 110 - 150 |

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyridine and imidazole rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting the imidazole and pyridine rings and for assigning quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about the spatial proximity of protons, which is essential for determining the preferred conformation and stereochemistry of the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine, C-N stretching, and the aromatic C-H and C=C/C=N stretching vibrations of the pyridine and imidazole rings. The presence of two N-H stretching bands for the primary amine is a key diagnostic feature. nih.gov

As specific experimental IR data for this compound is not available, the following table lists the expected characteristic IR absorption bands based on known data for aromatic amines and imidazole-containing compounds.

Table 3: Expected Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H Stretch (symmetric) | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=N and C=C Stretch (aromatic rings) | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. The molecular formula for this compound is C₈H₈N₄. researchgate.net The calculated monoisotopic mass is 160.0749 Da. researchgate.net HRMS would confirm this mass with high precision.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Cleavage of the molecule under ionization can reveal the connectivity of the pyridine and imidazole rings. Predicted mass spectrometry data for various adducts of the target compound are available. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

While spectroscopic methods provide information about the molecule in solution, X-ray crystallography offers a definitive picture of the molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the precise positions of each atom in the crystal lattice, providing accurate bond lengths, bond angles, and torsional angles.

A crystallographic study of this compound would definitively establish the planarity of the aromatic rings and the relative orientation of the imidazole and pyridine moieties. It would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen atoms of the heterocyclic rings, which govern the crystal packing. While no specific crystal structure for the title compound is available in the Cambridge Structural Database (CSD), studies on closely related imidazole and pyridine derivatives have been reported, providing insights into the expected structural features.

Single Crystal X-ray Diffraction: Precise Molecular Geometry and Conformation

A comprehensive search for single-crystal X-ray diffraction studies on this compound yielded no results. Consequently, crucial data regarding its precise molecular geometry, including bond lengths, bond angles, and the dihedral angle between the pyridine and imidazole rings, are not available. Without a crystallographic study, the definitive conformation of the molecule in the solid state remains undetermined.

Analysis of Crystal Packing and Supramolecular Interactions (Hydrogen Bonding, π-π Stacking)

In the absence of single-crystal X-ray diffraction data, an analysis of the crystal packing and the specific supramolecular interactions, such as hydrogen bonding and π-π stacking, cannot be performed. The amino group and the nitrogen atoms within the two heterocyclic rings present clear potential for a variety of hydrogen bond donor and acceptor interactions, which would heavily influence the compound's crystal lattice. However, the nature and geometry of these interactions have not been experimentally verified.

Hirshfeld Surface Analysis for Quantification of Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for quantifying intermolecular contacts within a crystal structure. This analysis relies on a known crystal structure determined by X-ray diffraction. As no such data has been published for this compound, a Hirshfeld surface analysis to visualize and quantify close intermolecular contacts is not possible.

Auxiliary Analytical Methods for Compound Characterization

Further investigation into auxiliary analytical methods for compositional and purity verification also reveals a lack of specific, published data for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to confirm the elemental composition of a synthesized compound. While the theoretical elemental composition can be calculated from its molecular formula (C₈H₈N₄), published experimental data to verify these values could not be located.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 59.99 |

| Hydrogen | H | 1.008 | 5.03 |

Note: This table represents theoretical values and has not been confirmed by published experimental data.

Chromatographic Purity Assessment (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of chemical compounds. While general methods for the analysis of related structures like aminopyridines exist, specific chromatograms or validated methods for the purity assessment of this compound are not available in the scientific literature. Therefore, data on its retention time, potential impurities, and percentage purity under specific chromatographic conditions remains undocumented.

Computational and Theoretical Investigations of 4 1h Imidazol 1 Yl Pyridin 3 Amine Analogues

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods, particularly those rooted in Density Functional Theory (DFT), offer profound insights into molecular geometry, vibrational modes, electronic charge distribution, and reactivity, all without the need for empirical synthesis and analysis.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. tandfonline.comnih.gov By employing functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), researchers can calculate key structural parameters, including bond lengths, bond angles, and dihedral angles. tandfonline.comnih.gov

For instance, in studies of imidazole (B134444) derivatives, DFT calculations have been shown to align well with experimental data obtained from single-crystal X-ray diffraction, validating the accuracy of the theoretical models. tandfonline.com Conformational analysis, often performed by systematically rotating specific bonds (like the one connecting the pyridine (B92270) and imidazole rings), helps identify the lowest energy conformer, which is the most likely structure of the molecule in its ground state. researchgate.net For an analogue like 4-(1H-imidazol-1-yl)pyridin-3-amine, this would involve analyzing the rotational barrier between the two heterocyclic rings to find the most stable spatial orientation.

Table 1: Representative Theoretical Bond Lengths and Angles for Imidazole-Pyridine Analogues (Calculated via DFT)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-N (Pyridine Ring) | ~1.34 Å |

| C=C (Pyridine Ring) | ~1.39 Å | |

| C-N (Imidazole Ring) | ~1.38 Å | |

| C=N (Imidazole Ring) | ~1.32 Å | |

| C-N (Inter-ring) | ~1.40 Å | |

| Bond Angle | C-N-C (Pyridine Ring) | ~117° |

| N-C-C (Pyridine Ring) | ~124° | |

| C-N-C (Imidazole Ring) | ~108° |

Note: The values presented are typical approximations based on DFT studies of various imidazole and pyridine-containing compounds and serve as a predictive reference.

DFT is also employed to predict the vibrational spectra (Infrared and Raman) of molecules. tandfonline.com Calculated vibrational frequencies correspond to specific molecular motions, such as stretching, bending, and twisting of bonds. These theoretical spectra are crucial for interpreting experimental FT-IR data and confirming the synthesis of a target compound. For example, the characteristic stretching frequencies for N-H (amine group), C=N, and C=C bonds in analogues are accurately predicted. nih.gov

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, typically used alongside DFT, allows for the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). tandfonline.comnih.gov These predictions are invaluable for assigning signals in experimental NMR spectra to specific atoms within the molecule. nih.govresearchgate.net Studies on related structures show good agreement between calculated and experimental chemical shifts, confirming the molecular structure. tandfonline.com

Table 2: Predicted vs. Experimental NMR and IR Data for an Imidazo[1,2-a]pyrimidine Analogue

| Data Type | Group | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR (ppm) | Imine (N=CH) | 151.15 | 155.89 |

| Pyrimidine Ring Carbons | 153.52, 136.01, 113.28 | 150.18, 131.09, 108.88 | |

| FT-IR (cm⁻¹) | C-H Stretch | 3108, 3067 | - |

| C=N Stretch | 1642 | - |

Source: Data extracted from a study on (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution across a molecule and identify its reactive sites. researchgate.net The MEP surface is colored based on its electrostatic potential, where red indicates electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.net Green and yellow areas represent intermediate potential. researchgate.net

In analogues of this compound, MEP analysis would likely show the most negative potential (red/yellow) localized around the nitrogen atoms of the pyridine and imidazole rings, as well as the nitrogen of the amine group, due to the presence of lone-pair electrons. researchgate.netresearchgate.net These regions represent the most probable sites for protonation and interaction with electrophiles. The hydrogen atoms of the amine group and the aromatic rings would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO, being the outermost electron-containing orbital, acts as an electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.com

Table 3: Representative FMO Properties for Imidazole Analogues

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Imidazo[1,2-a]pyrimidine Derivative nih.gov | -6.21 | -2.15 | 4.06 |

| Imidazole-bearing anti-Candida agent researchgate.net | -9.05 | -4.43 | 4.62 |

Note: Values are calculated at the B3LYP level of theory and vary based on the specific molecular structure and basis set used.

Quantum chemical calculations can predict key thermodynamic properties such as heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m) at different temperatures. tandfonline.com These parameters are derived from the vibrational frequency calculations and provide insight into the thermal stability and behavior of the molecule. Studies on related heterocyclic compounds have used DFT methods to calculate these properties, revealing how they change with temperature. tandfonline.com Furthermore, the total energy of a molecule can be examined in different solvent environments using models like the Onsager model, which helps predict its energetic behavior in solution. tandfonline.com

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum calculations focus on static, ground-state properties, Molecular Dynamics (MD) simulations provide a view of how a molecule behaves over time. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational flexibility, interactions with solvent molecules, and the stability of ligand-receptor complexes. ajchem-a.comnih.govnih.gov

For a molecule like this compound, an MD simulation could reveal the accessible rotational conformations between the pyridine and imidazole rings in a solvent, such as water. Key analyses from MD simulations include:

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting the most flexible regions of the molecule.

In studies of similar bicyclic heterocyclic systems, MD simulations have been used to confirm the stability of specific conformations and to understand how these molecules interact with biological targets like proteins. tandfonline.comnih.gov

Computational Strategies for Predictive Modeling of Molecular Interactions

Predicting how a molecule like this compound and its analogues will interact with biological targets, such as proteins or nucleic acids, is a cornerstone of modern drug discovery. researchgate.netresearchgate.net Computational strategies are essential for this purpose, providing insights that guide the synthesis and experimental testing of new compounds. chemijournal.com

Molecular Docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method involves:

Receptor and Ligand Preparation: Generating 3D structures of the target protein and the small molecule (the ligand).

Conformational Sampling: Exploring the possible conformations of the ligand and its placement within the receptor's binding site.

Scoring: Evaluating the "goodness-of-fit" for each pose using a scoring function, which estimates the binding affinity.

For analogues of this compound, molecular docking can identify key interactions, such as:

Hydrogen Bonds: The amine group and the nitrogen atoms of the imidazole and pyridine rings can act as hydrogen bond donors or acceptors.

π-π Stacking: The aromatic imidazole and pyridine rings can engage in stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's binding pocket.

Hydrophobic Interactions: Non-polar regions of the molecule can interact favorably with hydrophobic pockets in the receptor.

The results of a docking study are often presented in a table that ranks different ligands or different poses of the same ligand based on their predicted binding energy.

Table 2: Illustrative Molecular Docking Results for this compound Analogues against a Hypothetical Kinase Target

| Analogue | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| This compound | -7.5 | GLU-91, LEU-25, TYR-88 |

| Analogue A (with fluoro-substituent) | -7.9 | GLU-91, LEU-25, PHE-89 |

| Analogue B (with methyl-substituent) | -7.2 | LEU-25, VAL-33, TYR-88 |

Note: This data is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations can be used to refine the results from molecular docking. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. This allows for the assessment of the stability of the predicted binding pose and a more rigorous calculation of binding free energies.

Quantitative Structure-Activity Relationship (QSAR) studies represent another important predictive strategy. QSAR models attempt to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activity. chemijournal.com By building a model based on known data, the activity of new, unsynthesized analogues can be predicted.

These computational approaches are integral to the rational design of novel molecules with desired biological activities, enabling researchers to prioritize which analogues of a lead compound, such as this compound, are most promising for synthesis and further investigation. nih.gov

Structure Property Relationships and Molecular Design Principles Based on 4 1h Imidazol 1 Yl Pyridin 3 Amine Scaffolds

Elucidation of Structural Features Influencing Molecular Recognition and Intermolecular Interactions

The molecular architecture of the 4-(1H-imidazol-1-yl)pyridin-3-amine scaffold is rich in features that govern its interaction with biological targets. The pyridine (B92270) ring, with its nitrogen atom, can act as a hydrogen bond acceptor. The exocyclic amine group at the 3-position is a potent hydrogen bond donor and can also act as a nucleophile in certain contexts. The imidazole (B134444) ring, being aromatic and containing two nitrogen atoms, presents a more complex profile. One nitrogen atom is a hydrogen bond acceptor, while the other can be a hydrogen bond donor. This duality allows for diverse and specific interactions within a binding pocket.

The spatial arrangement of these functional groups is critical. The relative orientation of the imidazole and pyridine rings, which is subject to rotational freedom around the C-N bond, dictates the three-dimensional shape of the molecule and its ability to fit into a target's binding site. Furthermore, the electronic properties of the scaffold, influenced by the interplay of the two aromatic rings, can lead to pi-pi stacking interactions with aromatic residues in a protein.

Research on related imidazo[4,5-b]pyridine derivatives has shown that the nitrogen atoms in the heterocyclic core are crucial for acting as ligands, a feature exploited in designing compounds that target metalloenzymes. researchgate.net In studies of 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which share a similar imidazole-fused pyridine system, the 4-amino group has been identified as a key interaction point. nih.gov

Rational Design Strategies for Chemical Scaffolds and Derivatives

The design of novel compounds based on the this compound scaffold leverages the structural understanding outlined above. Rational design strategies aim to optimize the pharmacological profile of derivatives by systematically modifying the core structure.

Ligand Design for Selective Binding to Molecular Targets

Selective binding is a cornerstone of modern drug design, minimizing off-target effects. For the this compound scaffold, selectivity can be achieved by introducing substituents that exploit unique features of the target's binding site. For instance, in the design of kinase inhibitors, which often target the ATP-binding pocket, the pyridine and imidazole rings can mimic the adenine (B156593) region of ATP, while substituents can be designed to interact with specific amino acid residues that differ between kinases.

A study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK4 and CDK6 inhibitors highlighted the importance of the pyridine ring in achieving selectivity. Replacing a phenyl ring with pyridine and introducing ionizable groups led to highly potent and selective inhibitors. acs.org Similarly, for the this compound scaffold, strategic placement of substituents can enhance interactions with a specific target over others. For example, adding a bulky group to a specific position might be sterically tolerated by the intended target but clash with the binding site of a closely related off-target.

Scaffold Derivatization for Modulating Electronic and Steric Properties

The electronic and steric properties of the this compound scaffold can be fine-tuned through derivatization to improve potency, selectivity, and pharmacokinetic properties.

Electronic Properties: The electron density of the pyridine and imidazole rings can be modulated by introducing electron-donating or electron-withdrawing groups. For example, adding a nitro group would decrease the electron density, potentially altering the pKa of the ring nitrogens and their ability to form hydrogen bonds. Conversely, an amino or methoxy (B1213986) group would increase electron density. These modifications can influence the strength of interactions with the target and also impact properties like metabolic stability.

Steric Properties: The size and shape of the molecule can be altered by adding substituents of varying bulk. This can be used to probe the topology of the binding site and optimize van der Waals interactions. In the development of 1H-imidazo[4,5-c]quinolin-4-amine derivatives as A3 adenosine (B11128) receptor positive allosteric modulators, the introduction of large 2-alkyl/cycloalkyl/bicycloalkyl groups was a key strategy to differentiate between antagonists and positive allosteric modulators (PAMs). nih.gov This demonstrates how steric bulk can fundamentally alter the pharmacological activity of a compound.

Table 1: Examples of Scaffold Derivatization and their Effects

| Parent Scaffold | Derivative | Modification | Observed Effect | Reference |

|---|---|---|---|---|

| 1H-Imidazo[4,5-c]quinolin-4-amine | 2-Cyclohept-4-enyl-N-3,4-dichlorophenyl derivative | Introduction of a large cycloalkyl group at the 2-position | Enhanced positive allosteric modulation of the A3 adenosine receptor. | nih.gov |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | 4-(4-Methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine with an ionizable piperazine (B1678402) group | Addition of an ionizable piperazine group to the pyridine ring | Excellent potency and selectivity for CDK4/6 over other kinases. | acs.org |

Relationship Between Molecular Conformation and Functional Attributes

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For the this compound scaffold, the dihedral angle between the imidazole and pyridine rings is a key conformational parameter. This rotation can be influenced by the presence of substituents, particularly those at the positions adjacent to the inter-ring bond.

A rigidified conformation, achieved through cyclization or the introduction of bulky groups that restrict rotation, can pre-organize the molecule into a bioactive conformation, leading to higher affinity for the target. However, a degree of conformational flexibility can be advantageous, allowing the ligand to adapt to induced-fit changes in the binding pocket. Computational modeling and techniques like NMR spectroscopy can be employed to study the preferred conformations of derivatives and correlate them with their functional attributes.

Fragment-Based Approaches in Chemical Design and Scaffold Exploration

Fragment-based drug discovery (FBDD) is a powerful strategy that involves identifying small, low-affinity fragments that bind to a target and then growing or linking them to create a more potent lead compound. The this compound scaffold itself can be considered a combination of two key fragments: 3-aminopyridine (B143674) and imidazole. Each of these fragments is prevalent in known bioactive molecules.

In an FBDD approach, either the 3-aminopyridine or the imidazole fragment could be identified as a hit in a primary screen. The other fragment could then be introduced in a "fragment linking" or "fragment growing" strategy. For example, if a 3-aminopyridine fragment was found to bind to a target, the imidazole ring could be added to pick up additional interactions. This approach allows for a more efficient exploration of chemical space and can lead to leads with better ligand efficiency. The use of pyridinone as a versatile scaffold in fragment-based design has been noted for its ability to provide multiple hydrogen bond donors and acceptors, a characteristic shared with the this compound scaffold. frontiersin.org

Principles of Lead Optimization in Heterocyclic Medicinal Chemistry

Lead optimization is an iterative process aimed at improving the properties of a promising hit compound to make it a viable drug candidate. For heterocyclic compounds like derivatives of this compound, this process involves a multi-parameter optimization of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

The general process of lead optimization involves making systematic structural modifications to the lead compound and evaluating the impact on these key parameters. youtube.com This iterative cycle of design, synthesis, and testing allows for the establishment of a structure-activity relationship (SAR). For example, a study on imidazopyridines for visceral leishmaniasis demonstrated a scaffold hop to improve ADME properties. nih.gov

Table 2: Key Considerations in Lead Optimization of Heterocyclic Compounds

| Property | Optimization Strategy | Example from Related Scaffolds | Reference |

|---|---|---|---|

| Potency | Modify substituents to enhance binding interactions (e.g., hydrogen bonds, hydrophobic interactions). | In 4-imidazolylflavans, modulation of the flavan (B184786) A ring led to optimized aromatase inhibitors. nih.gov | nih.gov |

| Selectivity | Exploit differences in the binding sites of the target and off-targets. | Introduction of specific substituents on the 1H-imidazo[4,5-c]quinolin-4-amine scaffold led to selective A3AR PAMs. nih.gov | nih.gov |

| Metabolic Stability | Block metabolically labile sites by introducing groups like fluorine or by altering the electronics of the rings. | A study on 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives as FGFR inhibitors focused on improving DMPK properties to identify a clinical candidate. nih.gov | nih.gov |

| Solubility | Introduce polar functional groups or ionizable centers. | The addition of an ionizable piperazine group to a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine improved properties. acs.org | acs.org |

| Permeability | Modulate lipophilicity and the number of hydrogen bond donors/acceptors. | Optimization of 1H-imidazo[4,5-c]quinolin-4-amines considered Caco-2 permeability. nih.gov | nih.gov |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Imidazo[4,5-b]pyridine |

| 1H-Imidazo[4,5-c]quinolin-4-amine |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine |

| 2-Cyclohept-4-enyl-N-3,4-dichlorophenyl derivative |

| 4-(4-Methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine |

| 4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-amine |

| Pyridinone |

| Imidazopyridine |

| 4-Imidazolylflavan |

| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine |

| 3-Aminopyridine |

Advanced Research Directions in Chemical Sciences Utilizing 4 1h Imidazol 1 Yl Pyridin 3 Amine

Applications as Versatile Chemical Building Blocks in Complex Molecule Synthesis

The structure of 4-(1H-imidazol-1-yl)pyridin-3-amine, featuring multiple reactive sites, makes it a valuable building block in the synthesis of more complex molecules. The primary amine group on the pyridine (B92270) ring is a key functional handle for a variety of chemical transformations. It can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents and the construction of larger molecular frameworks.

The imidazole (B134444) and pyridine rings themselves offer opportunities for further functionalization. For instance, electrophilic aromatic substitution reactions can be employed to introduce additional functional groups onto these rings, thereby modifying the electronic and steric properties of the molecule. This adaptability is crucial for the synthesis of targeted molecules with specific biological or material properties.

The utility of imidazole-pyridine scaffolds in the synthesis of biologically active compounds is well-documented. These heterocyclic systems are present in numerous natural products and pharmaceuticals. mdpi.comnih.gov While specific total syntheses employing this compound are not extensively reported, its structural motifs are found in compounds with potential therapeutic applications, including kinase inhibitors and anti-parasitic agents. seejph.com The strategic incorporation of this building block can lead to the development of novel drug candidates.

The following table summarizes the key reactive sites of this compound and their potential transformations in the synthesis of complex molecules.

| Reactive Site | Potential Transformations | Resulting Functionalities |

| Pyridin-3-amine | Acylation, Alkylation, Sulfonylation, Diazotization | Amides, Secondary/Tertiary Amines, Sulfonamides, Azo compounds |

| Imidazole Ring | N-alkylation, Electrophilic Substitution | Quaternized Imidazolium (B1220033) Salts, Substituted Imidazoles |

| Pyridine Ring | Electrophilic Aromatic Substitution | Halogenated, Nitrated, or Sulfonated Pyridines |

Exploration of the Chemical Compound's Role in Materials Science

The unique electronic and structural characteristics of this compound make it a promising candidate for applications in materials science, particularly in the development of luminescent materials and functional polymers. The conjugated π-system spanning the imidazole and pyridine rings can give rise to interesting photophysical properties.

Luminescent Materials: Imidazole and pyridine derivatives are known to be effective ligands for the formation of luminescent metal complexes. dntb.gov.uamdpi.com When coordinated to metal ions such as copper(I), zinc(II), or ruthenium(II), this compound can form complexes that exhibit fluorescence or phosphorescence. The emission properties of these complexes can often be tuned by modifying the substituents on the ligand or by changing the metal center. This tunability is highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Metal-Organic Frameworks (MOFs): The multitopic nature of this compound, with its multiple nitrogen donor atoms, makes it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs). nih.govresearchgate.net MOFs are crystalline materials with porous structures, formed by the coordination of metal ions or clusters with organic ligands. The specific geometry and connectivity of this compound can direct the formation of MOFs with unique topologies and pore environments. These materials have potential applications in gas storage and separation, catalysis, and chemical sensing. The incorporation of the amino group within the pores of the MOF can also provide sites for post-synthetic modification, allowing for the tuning of the framework's properties.

The table below outlines the potential applications of this compound in materials science and the key properties that enable these applications.

| Application Area | Key Properties of this compound | Potential Advantages |

| Luminescent Materials | Conjugated π-system, Metal-coordinating ability | Tunable emission wavelengths, High quantum yields in metal complexes |

| Metal-Organic Frameworks | Multitopic ligand, Rigid structure, Functional amine group | High porosity, Tunable pore chemistry, Catalytic activity |

Role in Coordination Chemistry and Metalloligand Design for Supramolecular Assemblies

In the realm of coordination chemistry, this compound serves as a versatile ligand for the construction of metal complexes and supramolecular assemblies. The nitrogen atoms of the pyridine and imidazole rings can act as donor sites, allowing the molecule to coordinate to a wide variety of metal ions. The specific coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other ligands.

The bidentate nature of this ligand, with the potential for chelation involving the pyridine nitrogen and one of the imidazole nitrogens, can lead to the formation of stable, well-defined metal complexes. The resulting metalloligands can then be used as building blocks for the construction of larger, more complex supramolecular structures.

Hydrogen bonding plays a crucial role in the self-assembly of supramolecular architectures. The amino group and the N-H of the imidazole ring in this compound can act as hydrogen bond donors, while the nitrogen atoms of the pyridine and imidazole rings can act as hydrogen bond acceptors. This combination of hydrogen bonding capabilities allows for the formation of intricate one-, two-, and three-dimensional networks in the solid state. These non-covalent interactions, in conjunction with metal coordination, provide a powerful tool for the rational design of supramolecular materials with desired structures and properties.

The following table provides examples of coordination modes and supramolecular interactions involving this compound.

| Interaction Type | Participating Atoms/Groups | Resulting Structure |

| Metal Coordination | Pyridine-N, Imidazole-N | Mononuclear complexes, Polynuclear clusters, Coordination polymers |

| Hydrogen Bonding | Amino-H, Imidazole-NH (donors); Pyridine-N, Imidazole-N (acceptors) | Chains, sheets, and 3D networks |

| π-π Stacking | Imidazole and Pyridine rings | Stacked columnar or layered structures |

Development as Chemical Probes for Fundamental Molecular Systems Investigation

The development of chemical probes is essential for understanding complex biological and chemical systems. The structural and electronic features of this compound suggest its potential for development into a chemical probe. The inherent fluorescence of some imidazole-pyridine systems, or the fluorescence that can be induced upon metal ion binding, is a key property for sensing applications. mdpi.commdpi.com

Fluorescent Sensors for Metal Ions: The nitrogen-rich core of this compound can act as a recognition site for various metal ions. Upon coordination, changes in the electronic structure of the molecule can lead to a detectable change in its fluorescence properties, such as an increase or decrease in intensity (turn-on or turn-off) or a shift in the emission wavelength. This makes it a potential scaffold for the design of selective and sensitive fluorescent sensors for biologically or environmentally important metal ions.

Probes for Anion Recognition: The N-H of the imidazole ring and the amino group can act as hydrogen bond donors for the recognition of anions. The binding of an anion through hydrogen bonding can perturb the electronic properties of the molecule, leading to a change in its spectroscopic signature. This principle can be exploited to develop probes for the detection of specific anions.

The table below summarizes the potential applications of this compound as a chemical probe.

| Target Analyte | Sensing Mechanism | Potential Application |

| Metal Ions | Chelation-enhanced fluorescence/quenching | Detection of heavy metal pollutants, Monitoring of metal ions in biological systems |

| Anions | Hydrogen bonding-induced spectral changes | Detection of environmentally relevant anions (e.g., fluoride, cyanide) |

Future Perspectives and Emerging Trends in Research on Imidazole-Pyridine Heterocycles

The field of imidazole-pyridine heterocycles is continually evolving, with new research directions emerging. For this compound and related compounds, several future trends can be anticipated.

Catalysis: Metal complexes of imidazole-pyridine ligands are being increasingly explored for their catalytic activity. nih.gov The electronic properties of the ligand can be tuned to modulate the reactivity of the metal center, leading to the development of efficient and selective catalysts for a variety of organic transformations. The bifunctional nature of this compound, with both a Lewis basic pyridine-imidazole unit and a Brønsted basic amino group, could be exploited in cooperative catalysis.

Bioorthogonal Chemistry: The development of new bioorthogonal reactions is a major focus in chemical biology. The unique reactivity of the functional groups in this compound could be harnessed to develop novel bioorthogonal probes for labeling and imaging biomolecules in living systems.

Smart Materials: The responsive nature of materials derived from this compound to external stimuli, such as pH, light, or the presence of specific analytes, opens up possibilities for the creation of "smart" materials. These materials could find applications in drug delivery, diagnostics, and self-healing materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-(1H-imidazol-1-yl)pyridin-3-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions using 4-(1H-imidazol-1-yl)benzaldehyde as a key intermediate. Hexadecyltrimethylammonium bromide has been employed as a catalyst to enhance reaction efficiency. Purification often involves column chromatography or recrystallization, with yields influenced by stoichiometric ratios of aldehydes and amines (e.g., 84% yield achieved via automated synthesis protocols) .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer : Characterization typically includes:

- NMR spectroscopy : ¹H/¹³C-NMR to confirm regiochemistry and substituent positions .

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures to resolve bond lengths, angles, and intermolecular interactions. This is critical for validating stereochemical assignments .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental activity data for MAO inhibitors derived from this compound?

- Methodological Answer : Discrepancies are addressed through iterative structure-activity relationship (SAR) studies. For example, derivatives like IM5 (a nonselective MAO inhibitor) are tested against recombinant human MAO-A/B isoforms. Activity reversibility assays (e.g., dialysis or substrate competition) clarify mechanisms, while crystallography validates binding conformations .

Q. How does structural modification of the pyridine and imidazole rings enhance potency as kinase inhibitors (e.g., GSK-3α/β)?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro or dichlorophenyl) on the pyrimidine ring improves ATP-competitive binding. CHIR98014, a GSK-3 inhibitor, exemplifies this approach, with IC₅₀ values validated via kinase profiling assays and co-crystallization studies .

Q. What experimental approaches validate the role of this compound derivatives in targeting MCT4 for cancer therapy?

- Methodological Answer : Biochemical assays (e.g., lactate transport inhibition) and in vivo xenograft models are used to assess MCT4 inhibition. Patent data highlight urea-based derivatives as lead compounds, with selectivity confirmed via comparative studies against MCT1/2 isoforms .

Q. How are crystallographic data and density functional theory (DFT) used to address discrepancies in proposed binding modes of analogs?

- Methodological Answer : SHELX-refined crystallographic structures resolve ambiguities in hydrogen-bonding networks. DFT calculations predict electronic properties (e.g., charge distribution), which are cross-validated with experimental dipole moments or IR spectra .

Q. How are structural modifications of the scaffold optimized for antibacterial activity in macrolide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.